molecular formula C17H27BN2O5 B594931 tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1309982-65-7

tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B594931
CAS No.: 1309982-65-7
M. Wt: 350.222
InChI Key: YXKLQBQOGNKZGB-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions . The tert-butyl carbamate (Boc) group is a common protecting group used in organic synthesis .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through substitution reactions . The boronic ester group can be introduced through a reaction with a boronic acid or a boronic ester .


Molecular Structure Analysis

The molecular structure of this compound would likely be confirmed using techniques such as FTIR, NMR spectroscopy, and mass spectrometry . X-ray diffraction could be used to determine the crystal structure .


Chemical Reactions Analysis

The boronic ester group in this compound can participate in Suzuki-Miyaura cross-coupling reactions . The Boc group can be removed under acidic conditions to reveal a free amine.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the functional groups present. For example, the presence of the pyridine ring could contribute to basicity, while the boronic ester group could participate in cross-coupling reactions .

Scientific Research Applications

Environmental Impact and Fate in Nature

Synthetic phenolic antioxidants, including tert-Butyl compounds, are prevalent in various commercial products to prolong shelf life by retarding oxidative reactions. However, the environmental presence, human exposure, and potential toxicity of these compounds have raised concerns. Found in indoor dust, air particulates, and aquatic environments, these antioxidants, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in human tissues and fluids. They pose potential health risks due to their hepatotoxicity, endocrine disruption, and possible carcinogenic effects. Transformation products of these compounds might exhibit even more significant toxicity, emphasizing the need for future research in this area (Liu & Mabury, 2020).

Biodegradation and Environmental Remediation

The biodegradation and environmental fate of fuel additives like ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively studied. Microorganisms capable of degrading ETBE have been identified, potentially offering a solution to the pollution caused by these substances. Despite slow degradation kinetics and potential limitations on ETBE metabolism, this research holds promise for environmental remediation. The presence of co-contaminants may either hinder or enhance the degradation process, highlighting the complexity of biodegradation in natural environments (Thornton et al., 2020).

Decomposition and Conversion in Industrial Processes

The decomposition of methyl tert-butyl ether (MTBE) using radio frequency (RF) plasma reactors represents a novel approach in dealing with environmental contaminants. The application of RF plasma for the decomposition and conversion of MTBE into simpler compounds like methane and ethylene demonstrates a potential industrial solution for handling pollutants. This method's efficiency varies with power input, concentration, and environmental conditions, paving the way for further exploration in industrial applications (Hsieh et al., 2011).

Properties

IUPAC Name

tert-butyl N-[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)20-11-9-12(13(22-8)19-10-11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKLQBQOGNKZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694429
Record name tert-Butyl [6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309982-65-7
Record name Carbamic acid, N-[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309982-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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